2,3-Difluoro-4-iodoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

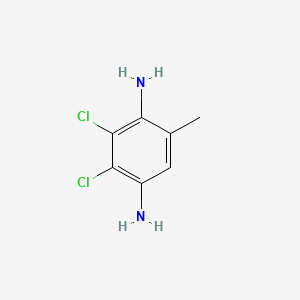

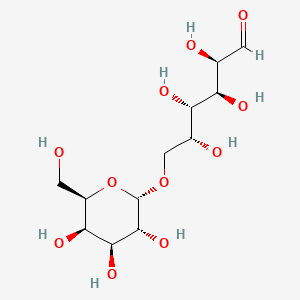

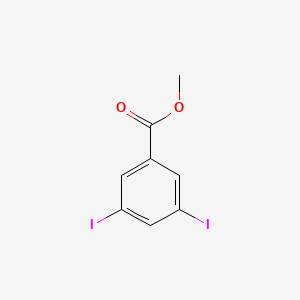

2,3-Difluoro-4-iodoaniline is a halogenated aromatic compound . It is used in the synthetic preparation of purine derivatives that are protein kinase modulators useful in treatment and prevention of protein kinase-mediated diseases .

Synthesis Analysis

The synthesis of 2,3-Difluoro-4-iodoaniline involves a stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid . Further details about the synthesis process can be found in the referenced documents .Molecular Structure Analysis

The molecular formula of 2,3-Difluoro-4-iodoaniline is C6H4F2IN. The InChI code is 1S/C6H4F2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 .Chemical Reactions Analysis

The chemical reactions involving 2,3-Difluoro-4-iodoaniline are complex and can be found in the referenced documents .Physical And Chemical Properties Analysis

2,3-Difluoro-4-iodoaniline has a molecular weight of 255.01. It is a solid at room temperature. The boiling point is 65°C .Applications De Recherche Scientifique

Nephrotoxic Effects : Haloanilines like 4-iodoaniline demonstrate nephrotoxic potential in vitro, with varying effects depending on the specific haloaniline isomer used. For instance, 4-iodoaniline significantly reduces gluconeogenesis capacity at higher concentrations (Hong et al., 2000).

Synthesis of Benzoxazinones : Palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides leads to the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, useful in organic chemistry (Larksarp and Alper, 1999).

Fluoroalkylated Indoles Synthesis : o-Iodoaniline derivatives are used in the synthesis of fluoroalkylated indoles, highlighting the role of fluorine in organic synthesis and drug development (Konno et al., 2004).

Formation of Protonated ortho-Quinonimide : Research on protonated 2-iodoaniline shows its reactivity with oxygen to form protonated ortho-quinonimide, providing insights into aromatic compound reactions (Errabelli et al., 2020).

Nonbonding Interactions in Anilines : Studies on halogeno aniline derivatives, such as 4-iodoaniline, demonstrate the impact of fluorine substitution on noncovalent interactions like hydrogen and halogen bonds, relevant in drug-protein interactions (Pietruś et al., 2021).

Neutral Anion Receptors : The use of difluoro-1H-pyrrole in creating neutral anion receptors with enhanced affinities for certain anions highlights the importance of fluorine in creating sensitive chemical sensors (Anzenbacher et al., 2000).

Carbonylation Reactions : The palladium-catalyzed carbonylation of 2-iodoaniline derivatives results in various compounds, demonstrating the versatility of these reactions in organic synthesis (Ács et al., 2006).

Iodine Transport in Geologic Media : Research on iodine species like 4-iodoaniline in geologic media informs environmental studies on the behavior of iodine, crucial for human health and nuclear safety (Hu et al., 2012).

Cycloaddition Reactions : Studies on cycloaddition reactions involving 1-iodoalkynes and difluorocarbene contribute to the development of novel organic compounds (Xu and Chen, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is often used as a building block in the synthesis of more complex molecules, and its specific targets can vary depending on the final structure of these molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2,3-Difluoro-4-iodoaniline . For instance, it is recommended to store the compound at ambient temperature in a dark place .

Propriétés

IUPAC Name |

2,3-difluoro-4-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFNMZVCKBKXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673189 |

Source

|

| Record name | 2,3-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-iodoaniline | |

CAS RN |

1026989-94-5 |

Source

|

| Record name | 2,3-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)

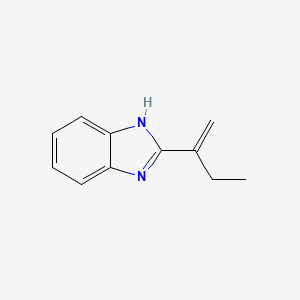

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)

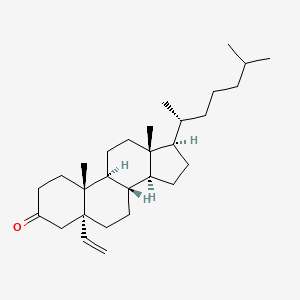

![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)

![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)